Zinc phosphide (Zn3P2)

CAS No.:

Cat. No.: VC16183108

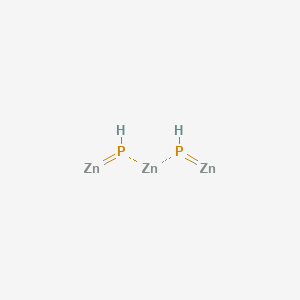

Molecular Formula: H2P2Zn3

Molecular Weight: 260.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | H2P2Zn3 |

|---|---|

| Molecular Weight | 260.1 g/mol |

| IUPAC Name | phosphanylidenezinc;zinc |

| Standard InChI | InChI=1S/2HP.3Zn/h2*1H;;; |

| Standard InChI Key | HOKBIQDJCNTWST-UHFFFAOYSA-N |

| Canonical SMILES | P=[Zn].P=[Zn].[Zn] |

Introduction

Synthesis and Manufacturing Methods

Solid-State Synthesis

Zinc phosphide is traditionally synthesized via direct reaction between high-purity zinc and phosphorus at elevated temperatures. The stoichiometric reaction proceeds as:

This method yields polycrystalline Zn₃P₂ with a tetragonal crystal structure (space group P4₂/nmc) and a purity exceeding 99.99% . Industrial-scale production involves sealed ampoules to prevent phosphorus sublimation, with reaction temperatures maintained near 500°C to ensure complete conversion .

Solution-Processed Nanoparticle Synthesis

Advancements in colloidal chemistry have enabled the synthesis of Zn₃P₂ nanoparticles (NPs) for thin-film applications. A seminal study by utilized dimethylzinc and tri-n-octylphosphine (TOP) as precursors in a hot-injection method. The reaction produces α-Zn₃P₂ NPs with an average diameter of 8 nm, as confirmed by transmission electron microscopy (TEM) and X-ray diffraction (XRD) . This approach allows precise control over particle size and crystallinity, critical for tailoring optoelectronic properties.

Table 1: Comparison of Zn₃P₂ Synthesis Methods

| Method | Precursors | Particle Size | Purity | Bandgap (eV) |

|---|---|---|---|---|

| Solid-State | Zn, P | Micron-scale | 99.999% | 1.5 |

| Colloidal (Solution) | Dimethylzinc, TOP | 8 nm | 99.99% | 2.0 |

Structural and Electronic Properties

Crystallographic Characteristics

Zn₃P₂ adopts a tetragonal structure (α-phase) with lattice parameters a = 8.11 Å and c = 11.47 Å . Each zinc atom is tetrahedrally coordinated to phosphorus atoms, forming a three-dimensional network conducive to charge transport. The material’s density (4.55 g/cm³) and high melting point (1,160°C) reflect strong covalent bonding .

Electronic Band Structure

Photovoltaic Applications and Device Performance

Thin-Film Solar Cells

Zn₃P₂’s strong optical absorption coefficient (>10⁵ cm⁻¹ at 550 nm) enables ultrathin (<1 μm) active layers in solar cells . Heterojunction devices with the structure ITO/ZnO/Zn₃P₂/MoO₃/Ag have achieved rectification ratios of 600 and photosensitivity (on/off ratios) of ~10² under AM1.5 illumination . The phosphorus shell (~1.5 nm thick) on solution-processed NPs passivates surface states, reducing recombination losses .

Table 2: Photovoltaic Performance Metrics

Stability Challenges

Environmental degradation remains a critical issue. DFT-D3 simulations show molecular oxygen chemisorbs on Zn₃P₂ surfaces, oxidizing Zn²⁺ to Zn³⁺ and forming P–O bonds . Preadsorbed oxygen facilitates water dissociation into hydroxide (OH⁻), accelerating surface oxidation . Encapsulation strategies and protective coatings (e.g., Al₂O₃) are under investigation to mitigate these effects.

Oxidation Mechanisms and Surface Chemistry

Oxygen Interaction

On the (001) surface, O₂ adsorption releases 2.1 eV per molecule, inducing a 0.3 Å contraction in the Zn–P bond length . Bader charge analysis confirms a 0.8 e transfer from Zn to O, forming Zn³⁺–O²⁻ complexes . This oxidation reduces charge carrier mobility and increases defect density.

Water-Induced Degradation

While H₂O physisorbs weakly on Zn sites (adsorption energy = -0.4 eV), preadsorbed O₂ lowers the activation energy for O–H bond cleavage, producing OH⁻ and H⁺ . The resulting surface hydroxides further trap electrons, degrading device performance over time.

Future Research Directions

Surface Passivation

Atomic layer deposition (ALD) of Al₂O₃ or TiO₂ could stabilize Zn₃P₂ surfaces against oxidation. Preliminary studies suggest ALD-grown layers reduce surface recombination velocities by 40% .

Tandem Solar Cells

Integrating Zn₃P₂ (1.5 eV) with wider-bandgap perovskites (1.8 eV) may enable tandem cells exceeding 30% efficiency. Theoretical modeling indicates a 2-terminal tandem could achieve 34% PCE under concentrated sunlight.

Scalable Manufacturing

Roll-to-roll processing of Zn₃P₂ nanoparticle inks promises low-cost production at $0.20/Watt, competitive with crystalline silicon . Pilot-scale facilities are currently optimizing doctor-blade coating parameters for uniform large-area films.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume